molecular formula C4H2ClIN2 B154529 3-Chloro-6-Iodopyridazine CAS No. 135034-10-5

3-Chloro-6-Iodopyridazine

Cat. No.: B154529
CAS No.: 135034-10-5
M. Wt: 240.43 g/mol
InChI Key: PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-Iodopyridazine is an organic compound with the chemical formula C4H2ClIN2. It is a white crystalline solid that is slightly soluble in water but can dissolve in organic solvents such as ethanol, acetone, and benzene . This compound is primarily used in organic synthesis and serves as an important intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-6-Iodopyridazine is typically synthesized through a multi-step process. One common method involves the reaction of 2-nitro-5-phosgene pyridazine with sodium nitrite, followed by chlorination and iodination . The specific synthesis method requires controlled laboratory conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-Iodopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Chloro-6-Iodopyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers unique advantages in certain coupling reactions and serves as a versatile intermediate in organic synthesis .

Biological Activity

3-Chloro-6-Iodopyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

This compound has the molecular formula C4H2ClIN2 and a molecular weight of approximately 208.42 g/mol. Its structure features a pyridazine ring with chlorine and iodine substituents, which influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : In silico studies suggest that derivatives of this compound exhibit significant anticancer properties, with potential applications in targeting various cancer types. The compound's structure allows it to interact with specific molecular targets involved in tumorigenesis .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of Cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological studies .
  • BBB Permeability : this compound is noted for its ability to cross the blood-brain barrier (BBB), which is essential for developing central nervous system (CNS) therapeutics. Its log Kp value indicates favorable skin permeation properties, suggesting potential for topical applications .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Target Interaction : The compound may modulate the activity of enzymes or receptors associated with cancer progression and metabolic pathways. For instance, inhibition of B-cell lymphoma 6 (BCL6), an oncogenic driver in certain lymphomas, has been linked to compounds in the same class as this compound .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding the therapeutic potential of this compound. Studies indicate that it possesses acceptable ADME characteristics, which are vital for its development as a drug candidate .

Research Findings and Case Studies

A summary of significant research findings related to this compound is presented in Table 1 below.

Study ReferenceBiological ActivityKey Findings
Anticancer ActivityIn silico predictions show potential as an anticancer agent with good drug-likeness properties.
BCL6 InhibitionDemonstrated effective inhibition of BCL6 in vitro, suggesting utility in lymphoma treatment.
CYP1A2 InhibitionIdentified as a CYP1A2 inhibitor; implications for drug-drug interactions noted.
BBB PermeabilityConfirmed ability to cross the BBB; relevant for CNS-targeted therapies.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Chloro-6-Iodopyridazine, and what are their limitations?

The primary method involves halogenation of pyridazine precursors. For example, Stille coupling reactions with this compound can yield derivatives, but regioselectivity issues may arise, leading to mixtures of chloro and iodo products (e.g., 50% chloro, 44% iodo in one case). Optimization requires careful control of catalysts (e.g., copper(I) iodide) and reaction conditions . Alternative routes include nucleophilic substitution or metal-mediated cross-coupling, though yields vary depending on steric and electronic factors.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For complex mixtures, preparative HPLC with reverse-phase C18 columns may improve resolution. Recrystallization using solvents like dichloromethane/hexane can enhance purity, but solvent selection must account for the compound’s moderate polarity and thermal stability .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., distinct aromatic proton signals for chloro and iodo groups).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related pyridazine derivatives (e.g., bond lengths and angles within ±0.005 Å accuracy) .
  • Elemental Analysis : To validate purity (>95% recommended for research use).

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be mitigated?

Regioselectivity in Stille or Suzuki couplings is influenced by steric hindrance and electronic effects. Computational modeling (DFT) can predict reactive sites, while modifying ligands (e.g., bulky phosphines) or using directed ortho-metalation strategies may improve selectivity. For example, in Stille reactions, the choice of tin derivatives and halide partners (e.g., 3-bromo-5-chloro-1,2,4-thiadiazole vs. iodopyridazine) significantly impacts product distribution .

Q. How should researchers resolve contradictions between spectral data and proposed structures?

Cross-validation using multiple techniques is essential:

  • X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., distinguishing between C-3 and C-6 substituents) .
  • 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximity of substituents.
  • Isotopic Labeling : For tracking reaction pathways in mechanistic studies.

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

  • DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics Simulations : Assess stability under varying solvent and temperature conditions.
  • Docking Studies : For drug discovery applications, predict binding affinities to biological targets (e.g., kinase inhibitors) .

Q. What strategies optimize the synthesis of boronate ester derivatives from this compound?

Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2) and palladium catalysts (e.g., Pd(dppf)Cl2_2) under inert conditions. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures complete conversion. Post-synthesis, purify via flash chromatography to remove Pd residues .

Q. How do steric and electronic effects influence the functionalization of this compound?

  • Steric Effects : Bulky substituents at C-3 hinder reactions at C-6; vice versa.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -I) activate the pyridazine ring for nucleophilic aromatic substitution. Quantitative analysis via Hammett plots or reaction kinetics (e.g., monitoring by 19^{19}F NMR for fluorinated analogs) provides mechanistic insights .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Replicate Experiments : Confirm results under identical conditions.
  • Purity Assessment : Use DSC (differential scanning calorimetry) for melting point validation.
  • Literature Cross-Check : Compare with structurally similar compounds (e.g., 3-Chloro-6-methylpyridazine, CAS 223381-71-3) to identify outliers .

Q. What protocols ensure reproducibility in catalytic reactions using this compound?

  • Standardized Conditions : Control moisture (Schlenk line), oxygen levels (glovebox), and catalyst loading.
  • Catalyst Characterization : Use ICP-MS to verify metal content in pre-catalysts.
  • In Situ Monitoring : Raman spectroscopy or GC-MS to track intermediate formation .

Q. Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) for crystallographic references .
  • Software : SHELXL for refinement of X-ray data; Gaussian for computational studies .
  • Synthetic Protocols : Peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) for optimized procedures .

Properties

IUPAC Name

3-chloro-6-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572594
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135034-10-5
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-iodopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-6-Iodopyridazine
3-Chloro-6-Iodopyridazine
3-Chloro-6-Iodopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.